C19H14BrClN4O

Tyrosinase inhibition Melanogenesis Hyperpigmentation

The compound with molecular formula C19H14BrClN4O is chemically defined as 1-(2-{[(2-bromopyridin-3-yl)methylene]amino}phenyl)-3-(4-chlorophenyl)urea, also designated Tyrosinase‑IN‑34 (compound 5a). It belongs to the pyridine-based 1,3-diphenylurea class and functions as a competitive inhibitor of human tyrosinase, the rate-limiting enzyme in melanin biosynthesis.

Molecular Formula C19H14BrClN4O
Molecular Weight 429.7 g/mol
Cat. No. B12634551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC19H14BrClN4O
Molecular FormulaC19H14BrClN4O
Molecular Weight429.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=[N+](C=C3)CC(=O)C4=CC=C(C=C4)Cl)N=N2.[Br-]
InChIInChI=1S/C19H14ClN4O.BrH/c20-15-8-6-14(7-9-15)19(25)13-23-11-10-18-17(12-23)21-22-24(18)16-4-2-1-3-5-16;/h1-12H,13H2;1H/q+1;/p-1
InChIKeyHDNPUHYRPLUTJM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C19H14BrClN4O (Tyrosinase-IN-34) – A Quantitative Human Tyrosinase Inhibitor for Melanogenesis & Pigmentation Research


The compound with molecular formula C19H14BrClN4O is chemically defined as 1-(2-{[(2-bromopyridin-3-yl)methylene]amino}phenyl)-3-(4-chlorophenyl)urea, also designated Tyrosinase‑IN‑34 (compound 5a) [1]. It belongs to the pyridine-based 1,3-diphenylurea class and functions as a competitive inhibitor of human tyrosinase, the rate-limiting enzyme in melanin biosynthesis [1]. Its molecular weight is 429.70 g/mol and it contains a distinctive 2-bromopyridine Schiff-base moiety coupled to a 4-chlorophenyl urea pharmacophore .

Why Generic Substitution of C19H14BrClN4O with In-Class Analogs Carries Procurement Risk


Within the pyridine-based 1,3-diphenylurea series, minor structural modifications produce large shifts in tyrosinase inhibitory potency. The average IC50 across the 18‑compound series (5a–t) is 15.78 μM, yet individual analogs span a wide range, with the most potent analog achieving 3.5 μM and several others exhibiting IC50 values above 20 μM [1]. Exchanging the 4-chlorophenyl substituent (5a) for a p-tolyl group (5b) or altering the halogen on the pyridine ring fundamentally changes hydrogen-bonding and π-stacking interactions within the tyrosinase active site, as demonstrated by molecular docking and MD simulation data [1][2]. Consequently, procurement of a generic “diphenylurea tyrosinase inhibitor” without specifying the exact substitution pattern risks selecting a compound with markedly inferior potency.

C19H14BrClN4O (Tyrosinase-IN-34): Quantitative Comparator Evidence for Scientific Selection


Human Tyrosinase IC50: 5-Fold Superiority Over Kojic Acid (Gold-Standard Reference Inhibitor)

In a head-to-head in vitro human tyrosinase inhibition assay, compound 5a (Tyrosinase‑IN‑34) recorded an IC50 of 3.5 ± 1.2 μM, compared with 17.3 μM for kojic acid, the clinically used reference inhibitor [1]. This represents an approximately 5‑fold potency advantage. The assay employed a spectrophotometric L-DOPA substrate method with human tyrosinase, and all measurements were performed in triplicate [1].

Tyrosinase inhibition Melanogenesis Hyperpigmentation

Intra-Series Potency Differentiation: Compound 5a vs. Series Average IC50

Among the 20 synthesized 1,3-diphenylurea derivatives (5a–t), compound 5a was the most potent human tyrosinase inhibitor, with an IC50 of 3.5 μM vs. the series average of 15.78 μM [1]. This 4.5‑fold intra-series superiority confirms that the specific 2‑bromopyridine/4‑chlorophenyl substitution pattern is optimal within this chemotype [1]. Analogs bearing 4‑methyl (5b), 4‑fluoro (5c), or 2‑chloropyridine (5r–t) scaffolds exhibited substantially weaker inhibition [2].

Structure-activity relationship SAR Lead optimization

In Silico ADME Profile: Predicted Drug-Likeness and Favorable Pharmacokinetics

In silico ADME evaluation of the entire 5a–t series revealed a highly favorable pharmacokinetic profile for compound 5a, including compliance with Lipinski's Rule of Five, acceptable topological polar surface area (TPSA), and predicted good oral bioavailability [1]. In contrast, several higher-molecular-weight or more lipophilic analogs within the series violated drug-likeness filters [1]. The computational prediction was performed using SwissADME and complemented by 100 ns molecular dynamics simulations confirming stable binding pose retention [1][2].

ADME prediction Drug-likeness In silico screening

Selectivity Evidence: Compound 5a Targets Human Tyrosinase Over Mushroom Tyrosinase

The original study assessed inhibition against both human and mushroom (Agaricus bisporus) tyrosinase. While quantitative IC50 data for mushroom tyrosinase were reported separately, the abstract and discussion emphasize that compound 5a was identified specifically as the most potent human tyrosinase inhibitor, with the series average outperforming kojic acid on the human enzyme [1]. This species-level differentiation is notable because many historically reported tyrosinase inhibitors show preferential activity against mushroom tyrosinase but weak activity on the human orthologue [1][2].

Species selectivity Target engagement Assay development

Optimal Research and Industrial Use Cases for C19H14BrClN4O Based on Quantitative Differentiation Evidence


Human-Relevant Skin-Lightening and Pigmentation Disorder Drug Discovery Programs

With a human tyrosinase IC50 of 3.5 μM and 5‑fold superiority over kojic acid, compound 5a serves as a validated lead scaffold for medicinal chemistry teams targeting melasma, post-inflammatory hyperpigmentation, and solar lentigo [1]. Its favorable in silico ADME profile and stable MD binding pose support progression to in vitro ADMET and in vivo efficacy studies without requiring extensive structural remodeling [1]. Researchers can benchmark new analogs directly against 5a using the published assay protocol, which includes L-DOPA substrate, 480 nm detection, and EZ-Fit analysis [2].

Cosmetic Active Ingredient Development and Formulation Screening

Cosmetic formulation laboratories evaluating tyrosinase inhibitors for skin-brightening creams, serums, or spot correctors can use compound 5a as a high-potency positive control [1]. The compound's 5‑fold IC50 advantage over kojic acid, the most widely used cosmetic tyrosinase inhibitor, provides a quantifiable performance benchmark in formulation stability and penetration studies [1]. The defined synthesis (71% yield, mp 231–233 °C) and full spectroscopic characterization (¹H NMR, ¹³C NMR, ESI‑MS) ensure reproducible sourcing and quality control [2].

Computational Chemistry and Structure-Based Drug Design (SBDD) Reference Compound

The availability of a 100 ns MD simulation trajectory, a validated homology model of human tyrosinase (UNIPROT P14679, template PDB 5M8Q), and docking poses for compound 5a makes this molecule an ideal reference ligand for computational chemists building pharmacophore models or performing virtual screening campaigns [1]. The quantitative binding mode data enable accurate pose prediction benchmarking, while the intra-series SAR data (20 analogs) provide a rich training set for QSAR model development [1].

Enzymology Research and Assay Development for Human Tyrosinase

Biochemistry groups establishing human tyrosinase enzymatic assays can employ compound 5a as a well-characterized inhibitor control, with defined IC50 (3.5 ± 1.2 μM), known assay conditions (phosphate buffer, pH 6.8, 30 U/mL enzyme, L-DOPA substrate), and established kinetic analysis methodology [1]. This standardization facilitates cross-laboratory data comparison and assay validation, addressing a recognized gap in the field where many studies rely exclusively on mushroom tyrosinase assays that do not translate to human biology [1][2].

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